molecular formula C14H16N4O B2970851 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034504-75-9

2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2970851
CAS No.: 2034504-75-9
M. Wt: 256.309
InChI Key: VRPRQIDFPIDAPO-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms bears a hydrogen atom, and the other is a pyrrole type nitrogen . The compound also contains a pyridin-2-yl group and a carboxamide group.


Physical and Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is closely related to various heterocyclic compounds that have been synthesized and studied for their diverse chemical properties and potential applications in medicinal chemistry. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, to explore their chemical behavior and reaction mechanisms (Yıldırım et al., 2005). These studies contribute to a deeper understanding of the chemical synthesis and properties of similar heterocyclic compounds.

Antiviral and Antimicrobial Activity

Research into the antiviral and antimicrobial potential of related imidazo[1,2-a]pyridine compounds has demonstrated significant results. For example, 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed and prepared for testing as antirhinovirus agents, showcasing the potential for related compounds to serve as bases for antiviral drug development (Hamdouchi et al., 1999). Similarly, novel imidazo[1,2-a]pyridines have shown antiprotozoal activity, indicating the broad-spectrum potential of these compounds in combating infectious diseases (Ismail et al., 2004).

Antitumor Applications

The synthesis of novel imidazotetrazinones and related bicyclic heterocycles has been investigated to probe the mode of action of the antitumor drug temozolomide, suggesting that derivatives of the compound could play a role in the development of new anticancer therapies (Clark et al., 1995).

Tuberculostatic Activity

Compounds structurally related to 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been synthesized and tested for their tuberculostatic activity, highlighting the potential for such molecules to contribute to the treatment of tuberculosis (Bukowski, 1984).

Antimycobacterial and Antiulcer Agents

Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives has revealed considerable activity against drug-sensitive/resistant MTB strains, pointing towards their use in treating mycobacterial infections (Lv et al., 2017). Additionally, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents, demonstrating the versatility of this chemical framework in drug development (Starrett et al., 1989).

Properties

IUPAC Name

2-methyl-N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-16-11-6-5-10(8-12(11)17-9)14(19)18-13-4-2-3-7-15-13/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPRQIDFPIDAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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